Cas no 57526-99-5 (1H-Indene, 4-fluoro-2,3-dihydro-)

1H-Indene, 4-fluoro-2,3-dihydro- structure
57526-99-5 structure
Product Name:1H-Indene, 4-fluoro-2,3-dihydro-
CAS No:57526-99-5
MF:C9H9F
MW:136.166166067123
CID:345023
PubChem ID:21677773
Update Time:2025-07-14

1H-Indene, 4-fluoro-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene, 4-fluoro-2,3-dihydro-
    • 4-fluoro-2,3-dihydro-1H-indene
    • SCHEMBL542749
    • DTXSID90616790
    • NXJBRVUCYYPHHO-UHFFFAOYSA-
    • Y12594
    • 57526-99-5
    • InChI=1/C9H9F/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
    • Inchi: 1S/C9H9F/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
    • InChI Key: NXJBRVUCYYPHHO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1CCC2

Computed Properties

  • Exact Mass: 136.06887
  • Monoisotopic Mass: 136.068828449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1H-Indene, 4-fluoro-2,3-dihydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738444-1g
4-Fluoro-2,3-dihydro-1h-indene
57526-99-5 98%
1g
¥6812.00 2024-05-08

1H-Indene, 4-fluoro-2,3-dihydro- Related Literature

Additional information on 1H-Indene, 4-fluoro-2,3-dihydro-

Introduction to 1H-Indene, 4-fluoro-2,3-dihydro (CAS No. 57526-99-5) and Its Emerging Applications in Chemical Biology

The compound 1H-Indene, 4-fluoro-2,3-dihydro (CAS No. 57526-99-5) represents a fascinating molecule in the realm of organic chemistry, with its unique structural and electronic properties making it a valuable scaffold for pharmaceutical and agrochemical research. This heterocyclic compound, characterized by a fused benzene ring and a fluoro-substituent, has garnered significant attention due to its potential in drug discovery and material science. The presence of the fluoro group at the 4-position introduces electronic and steric effects that can modulate the reactivity and biological activity of the molecule.

Recent advancements in chemical biology have highlighted the importance of fluorinated indenes in developing novel therapeutic agents. The fluoro group is well-known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles of drug candidates. In particular, 1H-Indene, 4-fluoro-2,3-dihydro has been explored as a building block for synthesizing small-molecule inhibitors targeting various disease pathways. Its dihydro structure provides a rigid framework that can be further functionalized to achieve specific biological outcomes.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that derivatives of 1H-Indene, 4-fluoro-2,3-dihydro can interact with enzymes such as kinases and proteases by capitalizing on the fluoro group's ability to form hydrogen bonds and π-stacking interactions. These interactions are critical for achieving high selectivity and efficacy in drug design.

The synthesis of 1H-Indene, 4-fluoro-2,3-dihydro (CAS No. 57526-99-5) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps often include fluorination reactions at the 4-position of the indene core, followed by functionalization at the 2 and 3 positions to introduce additional substituents. These synthetic strategies are often optimized using transition metal catalysis to improve yield and selectivity. The use of palladium or copper catalysts has been particularly effective in facilitating cross-coupling reactions that construct the desired dihydro structure.

Recent publications have showcased innovative applications of 1H-Indene, 4-fluoro-2,3-dihydro in material science. Its electron-deficient nature makes it a promising candidate for organic electronics, where it can be used in the development of light-emitting diodes (LEDs) and photovoltaic cells. The fluoro group's electron-withdrawing effect can enhance charge transport properties, making these materials more efficient for practical use. Additionally, researchers have explored its potential as a ligand in coordination chemistry, where it can bind metal centers to form complexes with unique catalytic activities.

The biological activity of 1H-Indene, 4-fluoro-2,3-dihydro has been further investigated through computational modeling and high-throughput screening (HTS) approaches. These methods allow researchers to rapidly assess the compound's interaction with biological targets such as proteins and nucleic acids. Computational studies have revealed that the fluoro group plays a crucial role in optimizing binding interactions by influencing both hydrophobicity and electronic distribution around the molecule. Such insights are invaluable for guiding structural modifications aimed at improving drug-like properties.

In conclusion,1H-Indene, 4-fluoro-2,3-dihydro (CAS No. 57526-99-5) stands as a versatile compound with broad applications across chemical biology and material science. Its unique structural features and functionalizable nature make it an attractive scaffold for developing innovative therapeutics and advanced materials. As research continues to uncover new possibilities for this molecule,1H-Indene, fluoro, and dihydro derivatives will undoubtedly remain at the forefront of scientific exploration.

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